

Comparative thermal stability of solid-state electrolytes from different lithium salts

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A Comparative Guide to the Thermal Stability of Solid-State Electrolytes

The intrinsic safety of all-solid-state batteries is a primary driver of their development, largely attributed to the replacement of flammable liquid organic electrolytes with solid-state ion conductors. However, the thermal stability of these solid electrolytes, particularly in contact with reactive electrode materials, remains a critical factor for ensuring safe operation under various conditions. This guide provides an objective comparison of the thermal stability of prominent solid-state electrolyte classes, supported by experimental data and detailed methodologies.

Data Summary: Thermal Decomposition of Solid-State Electrolytes

The thermal stability of an electrolyte is typically characterized by its decomposition temperature (T_d), which is the temperature at which it begins to degrade chemically. This is a crucial parameter for defining the safe operating window of a battery. The following table summarizes the thermal decomposition data for various solid-state electrolyte systems.

Solid Electrolyte Type	Specific Material/System	Decomposition Onset Temp. (°C)	Analytical Method	Notes
Polymer	Poly(ethylene oxide) (PEO) / LiBF ₄	~160	TGA/DSC	Stability is limited by the lithium salt.[1]
Poly(ethylene oxide) (PEO) / LiClO ₄	~250	TGA/DSC	[1]	
Poly(ethylene oxide) (PEO) / LiCF ₃ SO ₃	>300	TGA/DSC	[1]	
Poly(ethylene oxide) (PEO) / LiN(SO ₂ CF ₃) ₂ (LiTFSI)	>300	TGA/DSC	Offers significantly higher thermal stability compared to PEO with simpler salts.[1]	
Poly(vinylidene fluoride) (PVDF) / LLZTO Composite	~310	TGA	The ceramic filler enhances the thermal stability of the polymer matrix.[1]	
Sulfide	Argyrodite (e.g., Li ₆ PS ₅ Cl)	>200 (No obvious behavior up to 200°C)	DSC	Generally exhibit high thermal stability and crystallinity.[2][3]
Oxide - NASICON	Li _{1+x} Al _x Ti _{2-x} (PO ₄) ₃ (LATP)	Unstable in contact with Li metal at elevated temp.	ARC / In situ SEM	Can undergo thermal runaway when in contact with metallic lithium.[4][5]

$\text{Li}_{1+x}\text{Al}_x\text{Ge}_{2-x}(\text{PO}_4)_3$ (LAGP)	Decomposes in contact with molten Li metal	In situ SEM	Shows complete decomposition and alloying with lithium at high temperatures.[5]	
Reference Lithium Salt	Lithium Hexafluorophosphate (LiPF_6)	~89-107	TGA/DSC	Common liquid electrolyte salt, shown for baseline comparison. Its decomposition is accelerated by moisture.[6][7][8]
Lithium bis(oxalato)borate (LiBOB)	~302	TGA	A more thermally stable salt compared to LiPF_6 . [9]	

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate, atmosphere, and material synthesis methods.

Experimental Protocols

The quantitative data presented above are primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

- Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which materials begin to decompose.[10]
- Methodology:
 - Sample Preparation: A small, precisely weighed amount of the solid electrolyte material (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina, platinum). To prevent

atmospheric contamination, particularly for air-sensitive materials like sulfides, samples are often prepared in an inert atmosphere (e.g., an argon-filled glovebox).[\[10\]](#)

- Instrument Setup: The crucible is placed in the TGA furnace. An inert gas, such as nitrogen or argon, is purged through the system to prevent oxidative degradation.
- Thermal Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range.[\[10\]](#)
- Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.
- Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.

2. Differential Scanning Calorimetry (DSC)

- Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, phase transitions, and exothermic decomposition reactions.[\[11\]](#)[\[12\]](#)
- Methodology:
 - Sample Preparation: A small amount of the electrolyte sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference. This sealing is critical to contain any evolved gases during decomposition.[\[12\]](#)
 - Instrument Setup: The sample and reference pans are placed in the DSC cell.
 - Thermal Program: The cell is heated at a constant, controlled rate (e.g., 2-10 °C/min) through the temperature range of interest.[\[12\]](#)
 - Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
 - Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks (heat absorption) typically correspond to melting or phase transitions, while exothermic peaks (heat release) indicate crystallization or decomposition. The onset of a significant

exothermic peak is often used to determine the temperature of thermal runaway or decomposition.[11]

Visualizations

Logical Workflow for Electrolyte Selection

The selection of a solid-state electrolyte is a multi-faceted process where thermal stability is a primary consideration alongside other critical performance metrics.

Fig. 1: Decision workflow for solid-state electrolyte selection.

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical experimental procedure for evaluating the thermal properties of a solid-state electrolyte using TGA and DSC.

Fig. 2: Standard experimental workflow for TGA/DSC analysis.

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